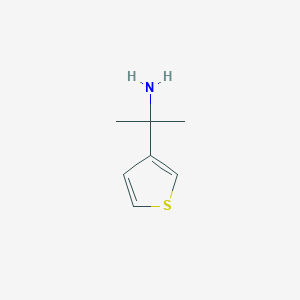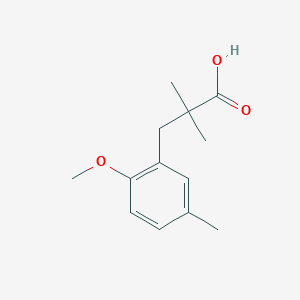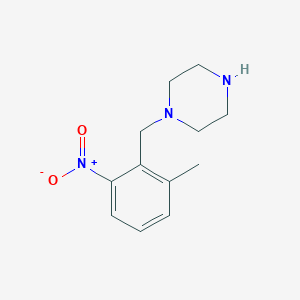
1-(4-Fluoro-3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-methyl-6-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-6-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-6-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Major Products Formed
Oxidation: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
Scientific Research Applications
1-[(2-methyl-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. The piperazine ring can also participate in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-[(2-methylphenyl)methyl]piperazine: Lacks the nitro group, which may result in different biological activities.
1-[(2-nitrophenyl)methyl]piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
1-[(2-methyl-4-nitrophenyl)methyl]piperazine: Positional isomer with the nitro group at a different position, which can influence its chemical and biological properties.
Uniqueness
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the nitro and methyl groups, which can significantly influence its chemical reactivity and biological interactions. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(2-methyl-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-2-4-12(15(16)17)11(10)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3 |
InChI Key |
SKLGGNCENUIFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


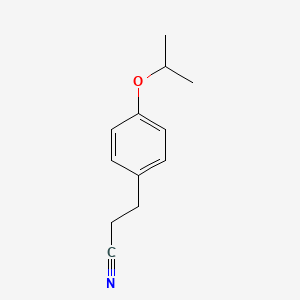
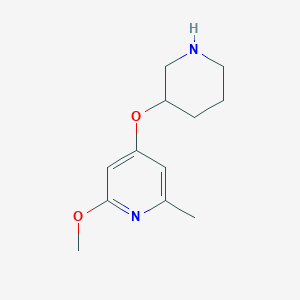

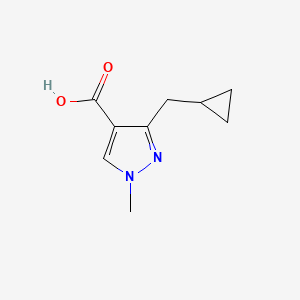
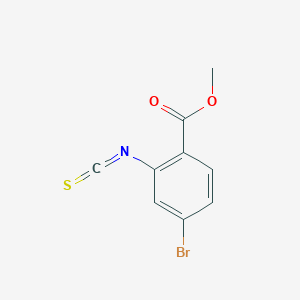
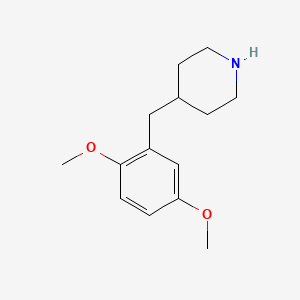
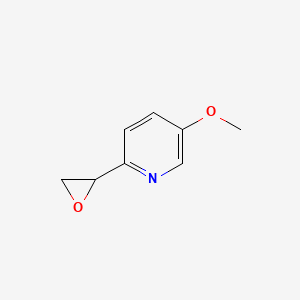
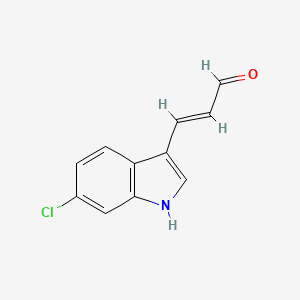
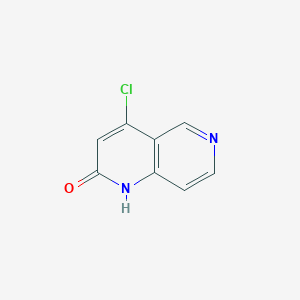
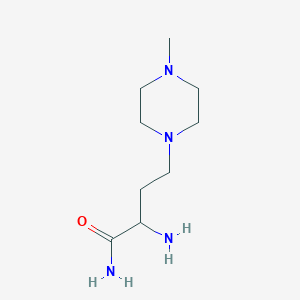
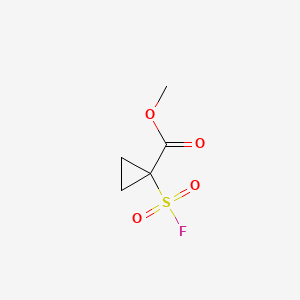
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
